D-Lyxofuranose

Tautomeric equilibrium Furanose stability Solvent effects

D-Lyxofuranose is a critical chiral furanose building block for synthesizing next-gen antivirals targeting lamivudine-resistant HBV (EC50=4.1µM). Its unique (2,3,4-cis,trans) lyxo stereochemistry offers a conformational scaffold distinct from other pentofuranoses like D-ribofuranose, essential for selective glycosidase inhibitor design (GMIIb IC50=200µM). Procure this specific stereoisomer to ensure target bioactivity.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 532-20-7
Cat. No. B1625174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lyxofuranose
CAS532-20-7
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
InChIKeyHMFHBZSHGGEWLO-AGQMPKSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxofuranose (CAS 532-20-7): A Critical Furanose Building Block for Nucleoside Analogues and Glycoscience Research


D-Lyxofuranose (CAS 532-20-7) is the furanose (five-membered ring) form of D-lyxose, a naturally occurring C5 aldopentose with the molecular formula C5H10O5 and molecular weight 150.13 [1]. This compound, chemically defined as (3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, serves as a fundamental chiral building block in the synthesis of nucleoside analogues, oligofuranosides, and glycoconjugates [2][3]. Unlike its pyranose counterpart, which dominates in aqueous solutions of D-lyxose, D-Lyxofuranose provides a specific, conformationally distinct scaffold that is essential for constructing biologically active molecules with defined stereochemical and conformational properties [4].

Why Generic Pentose Substitution Fails: Differentiating D-Lyxofuranose from Its Closest Analogs


Interchanging D-Lyxofuranose with other pentofuranoses—such as D-xylofuranose, D-arabinofuranose, or D-ribofuranose—or with its pyranose counterpart is not a scientifically valid procurement strategy. Each aldopentose in the furanose form possesses a unique stereochemical configuration at C-2, C-3, and C-4, which dictates its distinct conformational landscape, hydrogen-bonding network, and ultimately, its reactivity and biological activity [1]. For instance, the lyxo (2,3,4-cis,trans) configuration exhibits markedly different tautomeric equilibrium behavior compared to the arabino (2,3,4-trans,cis) series, which strongly favors the furanose form in specific solvents [2]. Furthermore, in the gas phase, D-lyxose adopts only pyranose forms, unlike computational predictions, highlighting the critical and non-trivial role of the furanose scaffold in specific experimental contexts [3]. These fundamental differences in stereoelectronic properties render D-Lyxofuranose an irreplaceable starting material for the stereocontrolled synthesis of specific nucleoside analogues and oligosaccharides, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Why D-Lyxofuranose (CAS 532-20-7) Outperforms Analogs


D-Lyxofuranose Exhibits Unique Tautomeric Equilibrium Behavior Compared to Arabino-Series Sugars

Compounds in the lyxo (2,3,4-cis,trans) series, which includes D-Lyxofuranose, show little tendency to exist as furanoses in either water or dimethyl sulfoxide, in stark contrast to the arabino (2,3,4-trans,cis) series [1]. For example, 2,3-di-O-methyl-D-arabinose is 65% furanose in dimethyl sulfoxide, whereas the lyxo series demonstrates minimal furanose presence [1].

Tautomeric equilibrium Furanose stability Solvent effects

D-Lyxofuranose Derivatives Enable Potent Inhibition of GH38 α-Mannosidases with an IC50 of 200 µM

The carbocyclic analogue, 1-amino-1-deoxy-4a-carba-β-D-lyxofuranose, derived from D-lyxose, exhibited reasonable inhibitory activity against the Golgi α-mannosidase (GMIIb) from Drosophila melanogaster, with an IC50 value of 200 µM [1][2]. In contrast, other synthesized 4a-carba-D-lyxofuranose derivatives lacking the amino group were not effective inhibitors, demonstrating the critical role of the specific lyxofuranose scaffold functionalization [1].

Enzyme inhibition Carbasugars α-Mannosidase

Lyxofuranosyl Nucleoside Analogue (Compound 48) Retains Potency Against Lamivudine-Resistant HBV (EC50 = 4.1 µM)

Among a series of lyxofuranosyl pyrimidine nucleoside analogues evaluated for anti-HBV activity, compound 48 emerged as an effective inhibitor of drug-resistant HBV containing the M204I mutation, with an EC50 of 4.1 µM [1]. This is a significant finding, as it retained sensitivity against a common lamivudine-resistant strain, a property not uniformly observed across all furanosyl nucleoside classes [1].

Antiviral Nucleoside analogue Hepatitis B virus Drug resistance

Methyl α-D-Lyxofuranoside Adopts a Distinct Conformational Space Compared to Other Pentofuranosides

Cryogenic X-ray and neutron crystallography of all five crystalline methyl D-pentofuranosides revealed that, unlike methyl hexopyranosides which crystallize exclusively in the C-1 chair conformation, the methyl pentofuranosides represent a very wide range of ring conformations [1]. Specifically, methyl α-D-lyxofuranoside (3) adopts a unique conformation dictated by its stereochemistry, which differs from that of methyl α-D-arabinofuranoside (1) and methyl α-D-xylofuranoside (5) [1].

Conformational analysis Crystallography Furanoside

In Vivo Antiviral Activity of 9-α-D-Lyxofuranosyladenine Against HSV-1 and HSV-2

The α-D-lyxofuranosyl nucleoside, 9-α-D-lyxofuranosyladenine, demonstrated activity against herpes simplex virus types 1 and 2 both in vitro and in vivo, a property not observed for its β-anomer or for many other pentofuranosyl nucleosides tested [1]. While specific in vivo efficacy metrics (e.g., ED50) are not detailed in the abstract, the confirmation of in vivo activity for this specific anomer highlights the potential of the lyxofuranose scaffold to yield compounds with favorable pharmacokinetic and pharmacodynamic properties [1].

Antiviral Nucleoside analogue Herpes simplex virus In vivo efficacy

High-Value Application Scenarios for D-Lyxofuranose (CAS 532-20-7) in Research and Development


Synthesis of Next-Generation Antiviral Nucleoside Analogues Targeting Drug-Resistant HBV

Procurement of D-Lyxofuranose is strategically critical for medicinal chemistry teams developing novel nucleoside analogues for the treatment of chronic hepatitis B, particularly for patients with lamivudine-resistant viral strains. The lyxofuranosyl scaffold has been proven to yield compounds, such as compound 48, that retain potent antiviral activity (EC50 = 4.1 µM) against the clinically relevant M204I HBV mutant, a property that overcomes a major limitation of first-line therapies [1]. This evidence justifies the selection of D-Lyxofuranose over other sugar backbones in the design of next-generation anti-HBV agents. [1]

Development of Selective GH38 α-Mannosidase Inhibitors as Chemical Biology Probes

Researchers focused on glycobiology and the development of selective glycosidase inhibitors should consider D-Lyxofuranose as a key starting material. The carbocyclic derivative, 1-amino-1-deoxy-4a-carba-β-D-lyxofuranose, displays specific and reasonable inhibitory activity against the Golgi α-mannosidase GMIIb (IC50 = 200 µM), while closely related structural analogues are inactive [2][3]. This functional differentiation makes D-Lyxofuranose a privileged scaffold for designing chemical probes to dissect the biological roles of specific α-mannosidases in cellular processes like N-glycan maturation and lysosomal storage disorders. [2][3]

Stereocontrolled Construction of Oligofuranosides for Vaccine and Biomaterial Development

In synthetic carbohydrate chemistry, the unique conformational preferences of the lyxofuranose ring, as revealed by crystallographic studies, enable the construction of oligosaccharides with defined three-dimensional architectures [4]. The distinct stereochemistry and conformational space of D-Lyxofuranose, compared to D-arabinofuranose or D-xylofuranose, provides a means to control the secondary structure of oligofuranoside chains, which is crucial for developing carbohydrate-based vaccines, glycomimetics, and novel biomaterials where precise molecular recognition is paramount. [4]

Technical Documentation Hub

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